Cdk9-IN-32
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cdk9-IN-32 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 9 is a serine/threonine kinase that plays a crucial role in the regulation of transcription elongation by RNA polymerase II. Dysregulation of cyclin-dependent kinase 9 activity has been implicated in various cancers, making it a valuable target for anticancer therapies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-32 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods for cyclin-dependent kinase inhibitors often involve the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and amide bond formations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .
化学反应分析
Types of Reactions
Cdk9-IN-32 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties .
科学研究应用
Cdk9-IN-32 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of cyclin-dependent kinase 9 in various biochemical pathways.
Biology: Helps in understanding the regulation of transcription elongation and its impact on gene expression.
Medicine: Investigated as a potential therapeutic agent for treating cancers that involve dysregulated cyclin-dependent kinase 9 activity.
作用机制
Cdk9-IN-32 exerts its effects by selectively inhibiting cyclin-dependent kinase 9 activity. Cyclin-dependent kinase 9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the carboxy-terminal domain of RNA polymerase II. This phosphorylation is essential for the transition from transcription initiation to elongation. By inhibiting cyclin-dependent kinase 9, this compound disrupts this process, leading to reduced transcription of genes involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
Several other compounds are known to inhibit cyclin-dependent kinase 9, including:
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor with activity against multiple cyclin-dependent kinases.
Dinaciclib: A potent inhibitor of cyclin-dependent kinases 1, 2, 5, and 9.
SNS-032: Selectively inhibits cyclin-dependent kinases 2, 7, and 9.
Uniqueness of Cdk9-IN-32
This compound is unique in its high selectivity for cyclin-dependent kinase 9, which minimizes off-target effects and enhances its therapeutic potential. This selectivity makes it a valuable tool for studying the specific role of cyclin-dependent kinase 9 in various biological processes and for developing targeted anticancer therapies .
属性
分子式 |
C21H19N9OS |
---|---|
分子量 |
445.5 g/mol |
IUPAC 名称 |
2-(3-methylanilino)-8-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H19N9OS/c1-14-6-5-7-15(10-14)23-19-22-13-29-18(31)11-16(24-20(29)25-19)12-32-21-26-27-28-30(21)17-8-3-2-4-9-17/h2-11H,12-13H2,1H3,(H2,22,23,24,25) |
InChI 键 |
PZXUNLURLVEEEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC2=NCN3C(=O)C=C(N=C3N2)CSC4=NN=NN4C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。